2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile is a heterocyclic compound characterized by its molecular formula and a molecular weight of 162.15 g/mol. This compound features a unique structure that includes both a dioxin and pyridine moiety, making it significant in various scientific applications, particularly in chemistry and biology. Its synthesis and structural properties have been the subject of extensive research, highlighting its potential as a building block for more complex molecules and its utility in biological studies involving enzyme inhibitors and receptor modulators.
The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of a pyridine derivative with a dioxane derivative under specific conditions, often facilitated by catalytic agents. For example, the cyclization process can be carried out in the presence of strong acids or bases to promote the formation of the desired heterocyclic structure. Additionally, variations in temperature and solvent can significantly affect the yield and purity of the product.
The molecular structure of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile can be described using various chemical identifiers:
InChI=1S/C8H6N2O2/c9-4-6-3-7-8(10-5-6)12-2-1-11-7/h3,5H,1-2H2
PEUMBPSFICEIOM-UHFFFAOYSA-N
The structure features a bicyclic framework consisting of a dioxin ring fused with a pyridine ring. The carbonitrile group at position 7 contributes to its reactivity and biological activity.
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile is involved in several notable chemical reactions:
The mechanism of action for 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile primarily involves its interaction with specific biological targets such as enzymes or receptors. These interactions can modulate various biological pathways leading to therapeutic effects. For instance:
The exact pathways depend on structural modifications made to the compound during synthesis and its specific application context.
Physical property data such as melting point and boiling point are critical for practical applications but are not extensively documented in available literature.
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbonitrile has diverse applications across various scientific fields:
CAS No.: 137235-80-4
CAS No.: 33281-81-1
CAS No.: 38402-02-7
CAS No.: 64768-29-2
CAS No.: 17430-12-5
CAS No.: 10110-86-8